2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride
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Overview
Description
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzodioxin ring fused with a methanesulfonyl chloride group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further modified to obtain the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE.
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: Can participate in oxidation-reduction reactions under specific conditions.
Coupling Reactions: Used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Alkyl and aryl halides in the presence of bases like N,N-dimethylformamide and lithium hydride.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of antibacterial agents and enzyme inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHYLAMINE: Another benzodioxin derivative with similar structural features but different functional groups.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: A related compound used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE is unique due to its specific sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in medicinal chemistry highlight its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C9H9ClO4S |
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Molecular Weight |
248.68 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2 |
InChI Key |
QKMASCWCGLOREP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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